Ethyl hylsulfanyl)nicotinonitrile

Description

Ethyl (hylsulfanyl)nicotinonitrile is a nicotinonitrile derivative featuring an ethyl sulfanyl (-S-CH₂CH₃) substituent.

Synthesis: The compound is synthesized via one-pot cyclocondensation reactions involving malononitrile, aldehydes, and ammonium acetate in acetic acid under reflux (). For example, bispyridine derivatives with sulfanyl groups are formed in yields of 66–68% using this method (). Alternative routes include substitutions with ethyl bromoacetate or iodomethane to introduce ethyl or methylthio groups ().

Applications: Sulfanyl-substituted nicotinonitriles are primarily investigated for antibacterial and anticancer activities. Their lipophilic sulfanyl groups enhance membrane permeability, improving bioavailability ().

Properties

Molecular Formula |

C28H26N2O2S |

|---|---|

Molecular Weight |

454.6 g/mol |

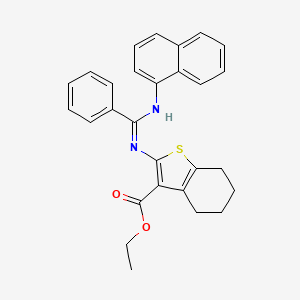

IUPAC Name |

ethyl 2-[(Z)-[(naphthalen-1-ylamino)-phenylmethylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C28H26N2O2S/c1-2-32-28(31)25-22-16-8-9-18-24(22)33-27(25)30-26(20-12-4-3-5-13-20)29-23-17-10-14-19-11-6-7-15-21(19)23/h3-7,10-15,17H,2,8-9,16,18H2,1H3,(H,29,30) |

InChI Key |

WOZZNVJRRHWVSO-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C(/C3=CC=CC=C3)\NC4=CC=CC5=CC=CC=C54 |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N=C(C3=CC=CC=C3)NC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinonitrile derivatives, including ethyl (hylsulfanyl)nicotinonitrile, can be achieved through various methods. One common approach involves the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . Another method includes the reaction of 3-cyano-(2H)-pyridones with appropriate reagents to yield the desired nicotinonitrile derivatives .

Industrial Production Methods

Industrial production of nicotinonitrile derivatives typically involves multicomponent reactions that are efficient and yield high purity products. These methods often utilize readily available starting materials and mild reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl (hylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, primary amines, and various substituted derivatives .

Scientific Research Applications

Ethyl (hylsulfanyl)nicotinonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its cardiotonic and anticancer activities.

Industry: Utilized in the development of materials with specific photophysical properties

Mechanism of Action

The mechanism of action of ethyl (hylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance. The compound may interact with enzymes, receptors, and other proteins to exert its biological effects .

Comparison with Similar Compounds

Key Observations :

- Sulfanyl vs. Amino Groups: Sulfanyl substituents (e.g., ethyl-S-) increase lipophilicity compared to amino groups, enhancing interactions with hydrophobic biological targets ().

- Thiophene vs. Aryl Groups : Thiophene-containing derivatives () exhibit stronger π-π stacking in enzyme binding compared to simple aryl groups ().

Key Observations :

- Antioxidant Activity : Pyrazolopyridine derivatives (e.g., 5a) outperform ascorbic acid due to radical-scavenging thiol groups ().

- Anticancer Potency: 2-Amino-4-aryl derivatives () show superior activity against colorectal cancer cells compared to sulfanyl-substituted analogs, likely due to improved hydrogen bonding with amino groups.

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

- Sulfanyl groups (logP ~2.5) increase lipophilicity compared to hydroxyl (-OH, logP ~0.5) or amino (-NH₂, logP ~-1.0) substituents, enhancing blood-brain barrier penetration ().

Metabolic Stability :

- Thiophene-containing derivatives () are prone to oxidative metabolism, reducing half-life compared to chlorophenyl-substituted analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.